1-Methyl-5-nitro-1H-indazole-3-carbaldehyde
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Overview
Description
1-Methyl-5-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-methylindazole followed by formylation. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be achieved using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position of the indazole ring .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Methyl-5-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Major products formed from these reactions include 1-methyl-5-amino-1H-indazole-3-carbaldehyde (from reduction) and 1-methyl-5-nitro-1H-indazole-3-carboxylic acid (from oxidation).
Scientific Research Applications
1-Methyl-5-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in the study of enzyme inhibitors and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity .
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-3-carbaldehyde:
5-Nitro-1H-indazole-3-carbaldehyde: Lacks the methyl group, affecting its chemical properties and biological activity.
1-Methyl-5-amino-1H-indazole-3-carbaldehyde: The amino group provides different reactivity compared to the nitro group, making it useful for different synthetic applications.
These comparisons highlight the unique properties of this compound, particularly its combination of functional groups that enable diverse chemical transformations and applications.
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-methyl-5-nitroindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3/c1-11-9-3-2-6(12(14)15)4-7(9)8(5-13)10-11/h2-5H,1H3 |
InChI Key |
KMSDSDJYNLGQOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C=O |
Origin of Product |
United States |
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